molecular formula C10H14F3NOSi B1322060 2-Methoxy-5-trifluoromethyl-3-trimethylsilanyl-pyridine

2-Methoxy-5-trifluoromethyl-3-trimethylsilanyl-pyridine

Cat. No.: B1322060
M. Wt: 249.3 g/mol
InChI Key: PTKZSMJUUGRURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-trifluoromethyl-3-trimethylsilanyl-pyridine is a useful research compound. Its molecular formula is C10H14F3NOSi and its molecular weight is 249.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14F3NOSi

Molecular Weight

249.3 g/mol

IUPAC Name

[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]-trimethylsilane

InChI

InChI=1S/C10H14F3NOSi/c1-15-9-8(16(2,3)4)5-7(6-14-9)10(11,12)13/h5-6H,1-4H3

InChI Key

PTKZSMJUUGRURY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To butyl lithium (7.2 ml, 1.6M in hexanes, 11.5 mmol) in tetrahydrofuran (12.0 ml) at −78° C. was slowly added diisopropylamine (1.14 g, 11.3 mmol) in tetrahydrofuran (4.0 ml), and the resulting solution allowed to warm to 0° C. over 45 mins. A mixture of 2-methoxy-5-trifluoromethylpyridine (2.00 g, 11.3 mmol) and trimethylsilyl chloride (3.2 ml, 25.2 mmol) in tetrahydrofuran (8.0 ml) was then slowly added and the mixture stirred for 30 mins. at 0° C., before being quenched with water (50 ml). The mixture formed was extracted with ethyl acetate (2×70 ml), and the extracts washed with brine (50 ml), dried (Na2SO4) and concentrated to give the product as an orange oil (1.36 g, 48% yield).
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Five
Yield
48%

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